

# Envonalkib: A Technical Guide to a Next-Generation ALK/ROS1 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Envonalkib**  
Cat. No.: **B10827855**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Envonalkib** (TQ-B3139) is a potent, orally bioavailable, next-generation tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK), ROS1 proto-oncogene 1 (ROS1), and c-Met. It has demonstrated significant clinical efficacy, particularly in the first-line treatment of ALK-positive non-small cell lung cancer (NSCLC), where it has shown superiority over first-generation inhibitors like crizotinib. This technical guide provides an in-depth overview of **Envonalkib**'s chemical properties, mechanism of action, pharmacokinetics, and clinical trial data. It includes detailed experimental methodologies for key assays and visualizes critical pathways and workflows to support further research and development.

## Chemical and Physical Properties

**Envonalkib** is a small molecule inhibitor with the following chemical properties:

| Property          | Value                                                                                                            | Citation(s)                             |
|-------------------|------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>24</sub> H <sub>26</sub> Cl <sub>2</sub> FN <sub>5</sub> O <sub>2</sub>                                   | <a href="#">[1]</a>                     |
| Molecular Weight  | 506.40 g/mol                                                                                                     | <a href="#">[1]</a>                     |
| CAS Number        | 1621519-26-3 (free base)                                                                                         | <a href="#">[1]</a> <a href="#">[2]</a> |
| IUPAC Name        | 5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-4'-methoxy-6'-(2S)-2-methylpiperazin-1-yl][3,3'bipyridin]-6-amine | <a href="#">[2]</a>                     |
| Synonyms          | TQ-B3139, CT-711                                                                                                 | <a href="#">[2]</a>                     |

Related CAS Numbers:[\[2\]](#)

- 1867204-54-3 (HCl)
- 2070044-93-6 (xHCl)
- 1867204-59-8 (tartrate)
- 1867204-56-5 (citrate)
- 1867204-58-7 (maleate)
- 1867204-60-1 (fumarate)

## Mechanism of Action

**Envonalkib** exerts its anti-tumor activity by competitively binding to the ATP-binding pocket of ALK, ROS1, and c-Met tyrosine kinases. In cancers driven by chromosomal rearrangements of the ALK or ROS1 genes, the resulting fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and migration. **Envonalkib**'s inhibition of these kinases blocks their autophosphorylation and subsequent activation of key signaling cascades, including the

PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. This ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells dependent on these oncogenic drivers.

## Signaling Pathway Inhibition by Envonalkib

[Click to download full resolution via product page](#)

**Envonalkib** inhibits ALK/ROS1, blocking downstream pro-survival pathways.

## Quantitative Data

### In Vitro Kinase Inhibitory Activity

**Envonalkib** has demonstrated potent inhibitory activity against wild-type ALK and clinically relevant mutant forms.

| Target Kinase   | IC <sub>50</sub> (nM) | Citation(s)         |
|-----------------|-----------------------|---------------------|
| ALK (wild-type) | 1.96                  | <a href="#">[2]</a> |
| ALK L1196M      | 35.1                  |                     |
| ALK G1269S      | 61.3                  |                     |

## Phase III Clinical Trial (NCT04009317) Efficacy Summary

A randomized, multicenter, open-label, phase III trial compared the efficacy and safety of **Envonalkib** versus Crizotinib in treatment-naïve patients with advanced ALK-positive NSCLC.

| Efficacy Endpoint                              | Envonalkib (n=131)         | Crizotinib (n=133)        | Hazard Ratio (95% CI) / p-value | Citation(s)         |
|------------------------------------------------|----------------------------|---------------------------|---------------------------------|---------------------|
| Median Progression-Free Survival (PFS)         | 24.87 months (15.64–30.36) | 11.60 months (8.28–13.73) | 0.47 (0.34–0.64);<br>p < 0.0001 | <a href="#">[3]</a> |
| Objective Response Rate (ORR)                  | 81.68%                     | 70.68%                    | p = 0.056                       | <a href="#">[3]</a> |
| Median Duration of Response (DoR)              | 25.79 months (16.53–29.47) | 11.14 months (9.23–16.59) | p = 0.0003                      | <a href="#">[3]</a> |
| CNS-ORR (patients with baseline brain lesions) | 78.95%                     | 23.81%                    | N/A                             | <a href="#">[3]</a> |

## Pharmacokinetic Parameters in Healthy Male Subjects

Following a single 600 mg oral dose of [<sup>14</sup>C]envonalkib.

| Parameter                                    | Value                                        | Citation(s) |
|----------------------------------------------|----------------------------------------------|-------------|
| Median T <sub>max</sub> (radioactivity)      | 4 hours                                      | [4]         |
| Mean t <sub>1/2</sub> (radioactivity)        | 65.2 hours                                   | [4]         |
| Mean Total Recovery (504 h)                  | 93.93% (15.23% in urine, 78.71% in feces)    | [4]         |
| Major Plasma Components (% of radioactivity) | M315 (33.33%), Unchanged Envonalkib (20.37%) | [4]         |
| Major Urinary Component (% of dose)          | M315 (O-dealkylation metabolite) (7.98%)     | [4]         |
| Major Fecal Component (% of dose)            | M434-1 (cysteine conjugate) (16.01%)         | [4]         |

## Experimental Protocols

### In Vitro Kinase Assay for IC<sub>50</sub> Determination

This protocol describes a generalized, plausible method for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Envonalkib** against ALK or ROS1 kinases, based on standard industry practices.

1. Principle: The assay quantifies the ability of **Envonalkib** to inhibit the phosphorylation of a specific substrate by the target kinase (e.g., recombinant human ALK). The kinase activity is measured by detecting the amount of ATP consumed, which is inversely proportional to the inhibitory effect of the compound. A common method is a luminescence-based assay that measures the amount of ADP produced.

#### 2. Materials and Reagents:

- Recombinant human kinase (e.g., ALK, ROS1)

- Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl<sub>2</sub>; 0.1mg/ml BSA)
- ATP solution
- Suitable kinase substrate (e.g., a generic tyrosine kinase peptide substrate)
- **Envonalkib** (dissolved in DMSO to create a stock solution)
- ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection system)
- White, opaque 384-well assay plates
- Multichannel pipettors
- Plate reader capable of measuring luminescence

### 3. Procedure:

- Compound Preparation: Prepare a serial dilution of **Envonalkib** in DMSO. A typical starting concentration might be 10 mM, diluted in 10-point, 3-fold steps.
- Kinase Reaction Setup:
  - Add kinase buffer to all wells of a 384-well plate.
  - Add the diluted **Envonalkib** or DMSO (for positive and negative controls) to the appropriate wells.
  - Add the recombinant kinase enzyme to all wells except the "no kinase" background controls.
  - Allow the enzyme and inhibitor to pre-incubate for 15-20 minutes at room temperature.
- Initiation of Kinase Reaction:
  - Prepare a solution of substrate and ATP in the kinase buffer. The ATP concentration should be near the K<sub>m</sub> for the enzyme.
  - Initiate the reaction by adding the ATP/substrate solution to all wells.

- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Signal Detection:
  - Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's instructions. This typically involves two steps: first, adding a reagent to deplete unused ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
- Data Analysis:
  - Subtract the background signal (from "no kinase" wells) from all other readings.
  - Normalize the data by setting the DMSO-only control (no inhibition) as 100% activity and a high concentration of inhibitor as 0% activity.
  - Plot the percent activity against the logarithm of the **Envonalkib** concentration.
  - Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Experimental Workflow for IC<sub>50</sub> Determination

[Click to download full resolution via product page](#)

Workflow for determining the  $IC_{50}$  of **Envonalkib** in a kinase assay.

## Conclusion

**Envonalkib** is a highly potent ALK/ROS1 inhibitor with a favorable pharmacokinetic profile and demonstrated superiority over older-generation TKIs in clinical trials for ALK-positive NSCLC. Its robust activity, including in patients with central nervous system metastases, establishes it as a critical therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further understand and utilize **Envonalkib** in the treatment of ALK/ROS1-driven malignancies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. ROS-1 Fusions in Non-Small-Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [pnas.org](http://pnas.org) [pnas.org]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Envonalkib: A Technical Guide to a Next-Generation ALK/ROS1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10827855#envonalkib-cas-number-and-molecular-formula>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)